methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
CAS No.:
Cat. No.: VC14807441
Molecular Formula: C21H19N3O5
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H19N3O5 |
|---|---|
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | methyl 4-[[2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C21H19N3O5/c1-28-17-5-3-4-15(12-17)18-10-11-20(26)24(23-18)13-19(25)22-16-8-6-14(7-9-16)21(27)29-2/h3-12H,13H2,1-2H3,(H,22,25) |
| Standard InChI Key | KJTGRCBPNHFPDX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, methyl 4-({[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate, delineates its molecular architecture (Fig. 1):
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A pyridazinone ring (6-oxopyridazin-1(6H)-yl) serves as the central heterocyclic component.
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A 3-methoxyphenyl group is attached at position 3 of the pyridazinone.
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An acetamide linker bridges the pyridazinone to a 4-aminobenzoate moiety, which is esterified with a methyl group.
Table 1: Structural Comparison with Related Compounds
*Estimated based on structural similarity to .
The pyridazinone ring’s electron-deficient nature and hydrogen-bonding capacity often enhance binding affinity in biological systems . The 3-methoxyphenyl group may influence lipophilicity and metabolic stability, while the methyl benzoate moiety contributes to solubility profiles .
Synthetic Pathways and Methodological Considerations
While no direct synthesis of this compound is documented, analogous routes from pyridazinone-acetamide derivatives suggest feasible strategies:
Pyridazinone Core Formation
Pyridazinones are typically synthesized via cyclization of diketones with hydrazines. For example, 3-aryl-6-pyridazinones are prepared by reacting α,β-unsaturated ketones with hydrazine hydrate under reflux .
Acetamide Linker Incorporation
Acylation of amines with chloroacetyl chloride or bromoacetyl bromide is a common step. In , the acetamide bridge was formed by reacting 4-aminobenzoate derivatives with activated pyridazinone-acetyl intermediates in the presence of coupling agents like EDC/HOBt.
Esterification
Methyl esterification of the benzoic acid moiety is typically achieved using methanol and catalytic sulfuric acid or via diazomethane treatment .
Physicochemical Properties
Solubility and Lipophilicity
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LogP: Estimated ~2.1 (calculated using fragment-based methods), indicating moderate lipophilicity.
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Aqueous Solubility: Likely low (<1 mg/mL) due to the aromatic and ester groups .
Spectral Characteristics
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